molecular formula C11H10O5 B12581539 (E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid

(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid

Cat. No.: B12581539
M. Wt: 222.19 g/mol
InChI Key: FXJCOSHICGYCIM-ZZXKWVIFSA-N
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Description

(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a carboxymethoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid typically involves the reaction of 4-hydroxybenzaldehyde with chloroacetic acid to form 4-(carboxymethoxy)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base, such as piperidine, to yield the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.

Scientific Research Applications

(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties may help in scavenging free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.

    (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: Another structurally related compound with potential biological activities.

Uniqueness

(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid is unique due to its specific substitution pattern and the presence of both carboxymethoxy and prop-2-enoic acid moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C11H10O5/c12-10(13)6-3-8-1-4-9(5-2-8)16-7-11(14)15/h1-6H,7H2,(H,12,13)(H,14,15)/b6-3+

InChI Key

FXJCOSHICGYCIM-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)OCC(=O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OCC(=O)O

Origin of Product

United States

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